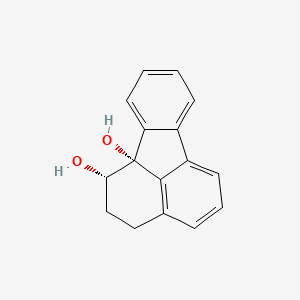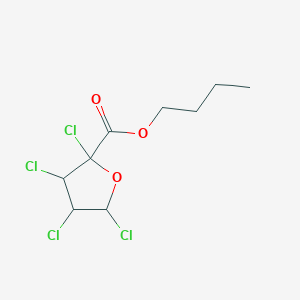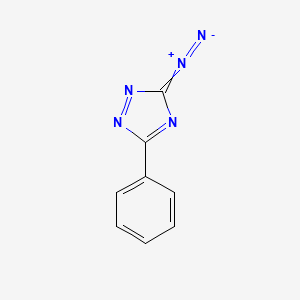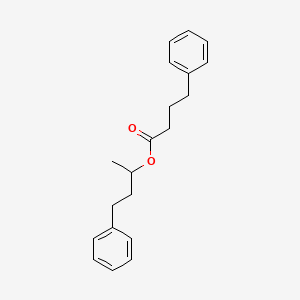
lithium;2-prop-2-enoxyoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;2-prop-2-enoxyoxane is a chemical compound with the molecular formula C6H11LiO2 This compound is known for its unique structure, which includes a lithium ion bonded to a 2-prop-2-enoxyoxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-prop-2-enoxyoxane typically involves the reaction of 2-prop-2-enoxyoxane with a lithium reagent. One common method is the reaction of 2-prop-2-enoxyoxane with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:
C6H10O2+n-BuLi→C6H11LiO2+n-BuH
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, solvent, and stoichiometry, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Lithium;2-prop-2-enoxyoxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lithium alkoxides.
Substitution: The lithium ion can be substituted with other cations in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium chloride (NaCl) can facilitate cation exchange.
Major Products Formed
Oxidation: Lithium oxide (Li2O) and other oxides.
Reduction: Lithium alkoxides.
Substitution: Various lithium salts depending on the substituting cation.
Scientific Research Applications
Lithium;2-prop-2-enoxyoxane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the field of mental health.
Industry: Utilized in the production of advanced materials and as a component in lithium-ion batteries.
Mechanism of Action
The mechanism of action of lithium;2-prop-2-enoxyoxane involves its interaction with various molecular targets and pathways. In biological systems, it may modulate neurotransmitter activity, influence signal transduction pathways, and affect gene expression. The lithium ion plays a crucial role in these processes by interacting with enzymes, receptors, and other cellular components.
Comparison with Similar Compounds
Similar Compounds
- Lithium carbonate (Li2CO3)
- Lithium hydroxide (LiOH)
- Lithium chloride (LiCl)
Uniqueness
Lithium;2-prop-2-enoxyoxane is unique due to its specific structure and reactivity. Unlike other lithium compounds, it contains a 2-prop-2-enoxyoxane moiety, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest.
Properties
CAS No. |
87938-76-9 |
|---|---|
Molecular Formula |
C8H13LiO2 |
Molecular Weight |
148.2 g/mol |
IUPAC Name |
lithium;2-prop-2-enoxyoxane |
InChI |
InChI=1S/C8H13O2.Li/c1-2-6-9-8-5-3-4-7-10-8;/h1-2,8H,3-7H2;/q-1;+1 |
InChI Key |
FHXPEUTYUYSFIG-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[CH-]=CCOC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



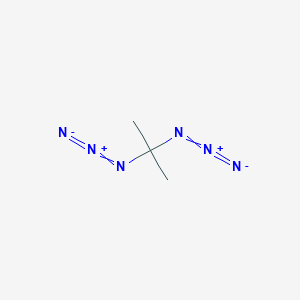
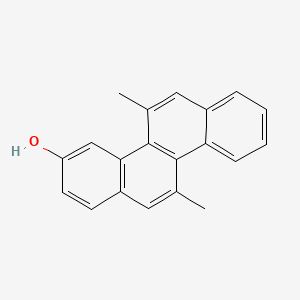
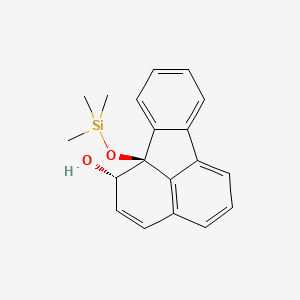

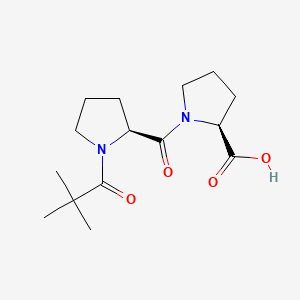
![N,N'-(Butane-1,4-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide]](/img/structure/B14410672.png)
